N'-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
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Overview
Description
N’-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a complex organic compound that features a furan ring, a morpholine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Cyclobutyl Group Addition: The cyclobutyl group can be added through cycloaddition reactions, such as the Diels-Alder reaction, where a diene and a dienophile react to form a cyclobutane ring.
Final Coupling: The final step involves coupling the furan, morpholine, and cyclobutyl groups through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced at various sites, such as the amide bonds, to form amines or alcohols.
Substitution: The furan and morpholine rings can undergo electrophilic or nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated furans, substituted morpholines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving furan and morpholine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-[(furan-2-yl)methyl]-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}ethanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-[(thiophen-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclopropyl]methyl}ethanediamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N’-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is unique due to the combination of its furan, morpholine, and cyclobutyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c20-14(17-11-13-3-1-8-23-13)15(21)18-12-16(4-2-5-16)19-6-9-22-10-7-19/h1,3,8H,2,4-7,9-12H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLGTFQZOMRVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NCC2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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